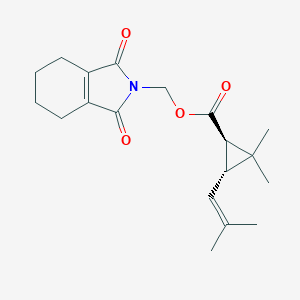
4-Ethylbenzene-1,2-diamine
描述
4-Ethylbenzene-1,2-diamine is an aromatic diamine compound with potential applications in various fields of chemistry and material science. It is a derivative of ethylbenzene, characterized by the presence of two amine groups (NH2) attached to the benzene ring, which significantly alters its chemical behavior and properties compared to its parent compound.
Synthesis Analysis
The synthesis of related compounds such as 1,2-bis(bromomethyl)-4-fluorobenzene was achieved from 3,4-dimethylbenzenamine via reactions involving diazotization and bromination. These methods highlight the typical synthetic pathways that might be adapted for synthesizing 4-Ethylbenzene-1,2-diamine, showcasing the importance of halogenation and functional group transformation in its synthesis process (Guo Zhi-an, 2009).
Molecular Structure Analysis
Research on compounds like 1,4-diethyl- and 1,2-diethylbenzene provides insights into the molecular structure of ethyl-substituted benzene derivatives. These molecules exhibit specific orientations of the terminal methyl groups and are linked in crystal structures through various interactions, hinting at the spatial arrangement and potential intermolecular interactions of 4-Ethylbenzene-1,2-diamine (D. Yufit, 2013).
Chemical Reactions and Properties
The SNAr reaction (nucleophilic aromatic substitution) of 2,3,5,6-tetrachloronitrobenzene with diamines under high pressure showed the formation of cyclization products, providing a glimpse into the reactive nature of aromatic diamines like 4-Ethylbenzene-1,2-diamine. These reactions underscore the compound's reactivity towards electrophilic substitution and potential for forming cyclic structures (T. Ibata, Xinzhuo Zou, T. Demura, 1995).
Physical Properties Analysis
The study of related ethylbenzene derivatives through solid-state proton spin relaxation techniques revealed insights into the dynamics of ethyl groups and their constituent methyl groups in polycrystalline samples. This research provides a foundational understanding of the physical properties, such as reorientation barriers and molecular dynamics, relevant to compounds like 4-Ethylbenzene-1,2-diamine (P. Beckmann, L. Happersett, A. V. Herzog, W. Tong, 1991).
Chemical Properties Analysis
Analyzing the chemical properties of diamine compounds, such as 1,2-diamino-4,5-ethylenedioxybenzene, offers insights into the behavior of 4-Ethylbenzene-1,2-diamine, particularly its reactivity with other chemical species. The selective reactivity of these compounds with aromatic aldehydes under specific conditions reflects on the chemical versatility and potential applications of 4-Ethylbenzene-1,2-diamine (W. Chao, M. Kai, J. Ishida, Y. Ohkura, S. Hara, M. Yamaguchi, 1988).
科学研究应用
Solid State Proton Spin Relaxation in Ethylbenzenes : This study focuses on the dynamics of ethyl groups in ethylbenzene derivatives, including 1,2-diethylbenzene, using solid-state proton spin relaxation techniques. It provides insights into the molecular dynamics and intermolecular interactions in these compounds (Beckmann et al., 1991).
Synthesis and Properties of Soluble Alternating Copoly(amide–imide)s : This research discusses the synthesis of novel poly(amide–imide)s from 1,2-bis(4-trimellitimidophenoxy)-4-t-butylbenzene and various aromatic diamines. These polymers show excellent solubility and mechanical properties, indicating potential applications in materials science (Yang & Wei, 2001).
Metal-catalysed 1,2-Diamination Reactions : This paper highlights the importance of 1,2-diamine structures in natural products and pharmaceutical agents. It reviews advances in metal-catalysed diamination reactions, which are key to synthesizing such structures (Cardona & Goti, 2009).
DNA Damage by Ethylbenzenehydroperoxide : This study examines the DNA damage caused by sunlight-irradiated ethylbenzene. It explores a novel pathway of oxidative DNA damage, which could have implications in understanding the carcinogenicity of ethylbenzene (Toda et al., 2003).
The Low-Melting Compounds of Diethyl- and Ethylbenzene : This research discusses the crystal structures of 1,4-diethyl- and 1,2-diethylbenzene, and ethylbenzene. It provides insights into the molecular arrangement and intermolecular interactions in these compounds (Yufit, 2013).
Synthesis and Properties of Aromatic Polyamides : This paper describes the synthesis and properties of aromatic polyamides derived from 1,2-bis(4-aminophenoxy)benzene and various aromatic dicarboxylic acids. It focuses on the solubility, mechanical properties, and thermal stability of these polymers (Yang et al., 1996).
属性
IUPAC Name |
4-ethylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJMDQBRKBPHIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20494947 | |
| Record name | 4-Ethylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylbenzene-1,2-diamine | |
CAS RN |
1124-38-5 | |
| Record name | 4-Ethylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethylbenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














